3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
CAS No.: 941876-38-6
Cat. No.: VC4178698
Molecular Formula: C17H14BrN3O2
Molecular Weight: 372.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941876-38-6 |
|---|---|
| Molecular Formula | C17H14BrN3O2 |
| Molecular Weight | 372.222 |
| IUPAC Name | 3-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
| Standard InChI | InChI=1S/C17H14BrN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22) |
| Standard InChI Key | LKRLLAPWTYMMJQ-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Br)C)C=C1 |
Introduction
3-Bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a complex organic compound featuring a pyrido[1,2-a]pyrimidine core, which is a significant scaffold in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other pyrido[1,2-a]pyrimidine derivatives, known for their potential anti-cancer and anti-viral properties.
Key Features:
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Molecular Formula: C17H14BrN3O2
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Molecular Weight: Approximately 372.2 g/mol
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CAS Number: 941876-38-6
Synthesis and Purification
The synthesis of 3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and subsequent attachment of the brominated benzamide moiety. Techniques such as recrystallization or chromatography may be employed for purification to achieve high purity levels.
Biological and Pharmacological Potential
While specific biological activities of 3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide are not extensively documented, compounds with similar pyrido[1,2-a]pyrimidine cores have shown promise in medicinal chemistry due to their potential anti-cancer and anti-viral properties. The bromine atom could serve as a site for further modification to enhance these properties.
Chemical Reactivity
The presence of a bromine atom in 3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide makes it susceptible to various chemical reactions, such as nucleophilic substitution or cross-coupling reactions. These reactions can be used to introduce new functional groups, potentially altering its biological activity.
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